molecular formula C8H14N4O2 B13514320 tert-butyl2-(4-amino-2H-1,2,3-triazol-2-yl)acetate

tert-butyl2-(4-amino-2H-1,2,3-triazol-2-yl)acetate

Cat. No.: B13514320
M. Wt: 198.22 g/mol
InChI Key: YBHKHDGKBNOIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate: , also known as BTTAA , is a chemical compound with the following molecular formula:

    C19H30N10O2\text{C}_{19}\text{H}_{30}\text{N}_{10}\text{O}_2C19​H30​N10​O2​

    .
  • It serves as a water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
  • The compound contains a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The tert-butyl group provides steric hindrance and stability.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions: The synthesis typically involves copper-catalyzed click chemistry, where an azide and an alkyne react to form the triazole ring. Specific conditions may vary based on the synthetic route chosen.

      Industrial Production: While BTTAA is not widely produced industrially, its water solubility and compatibility with biological systems make it valuable for research and applications.

  • Chemical Reactions Analysis

      Reactions: BTTAA participates in click chemistry reactions, specifically the CuAAC reaction. It undergoes cycloaddition with azides to form triazole linkages.

      Common Reagents and Conditions: Key reagents include copper(I) salts (such as copper sulfate), azides (e.g., sodium azide), and alkynes (e.g., terminal alkynes). The reaction is typically carried out in aqueous or organic solvents.

      Major Products: The primary product is the triazole-linked BTTAA, which can be further functionalized for specific applications.

  • Scientific Research Applications

      Chemistry: BTTAA is used for bioconjugation, labeling, and imaging due to its water solubility and biocompatibility.

      Biology: Researchers employ BTTAA for site-specific labeling of biomolecules, including proteins, nucleic acids, and carbohydrates.

      Medicine: BTTAA-based probes enable targeted drug delivery and imaging in living systems.

      Industry: While not directly used in large-scale industrial processes, BTTAA’s properties contribute to the development of novel materials and diagnostics.

  • Mechanism of Action

    • BTTAA’s mechanism lies in its ability to form stable triazole linkages. It facilitates bioorthogonal reactions without interfering with cellular processes.
    • Molecular targets and pathways depend on the specific application (e.g., protein labeling, drug delivery).
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C8H14N4O2

    Molecular Weight

    198.22 g/mol

    IUPAC Name

    tert-butyl 2-(4-aminotriazol-2-yl)acetate

    InChI

    InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)5-12-10-4-6(9)11-12/h4H,5H2,1-3H3,(H2,9,11)

    InChI Key

    YBHKHDGKBNOIPD-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)CN1N=CC(=N1)N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.